molecular formula C48H30O2 B1311834 (S)-3,3'-DI(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol CAS No. 361342-49-6

(S)-3,3'-DI(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol

Cat. No. B1311834
M. Wt: 638.7 g/mol
InChI Key: XJKZPSCYLJRHEN-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains two anthracene moieties attached to a binaphthyl-diols structure . Anthracene is a polycyclic aromatic hydrocarbon that has been used in the synthesis of various organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, anthracene-based compounds are often synthesized using Suzuki coupling reactions .


Molecular Structure Analysis

Anthracene-based compounds are known for their large π-conjugated systems . The structure of the compound likely involves significant conjugation and aromaticity due to the presence of the anthracene and binaphthyl moieties .


Chemical Reactions Analysis

Anthracene moieties can undergo various reactions, including oxidation and nitration . They can also participate in Diels-Alder reactions .

Scientific Research Applications

OLED Fabrication

Non-crystalline anthracene-containing binaphthol chromophores, closely related to the specified compound, have been synthesized and utilized in the fabrication of organic light-emitting diodes (OLEDs). The study by Benmansour et al. (2003) highlights how these molecules, specifically designed for amorphous solid-state applications, contribute to efficient OLEDs through differences in electroluminescence frequencies, influenced by the degree of alkoxide substitution. This research indicates the potential of anthracene-binaphthol derivatives in electronic and photonic devices (Benmansour, H., Shioya, T., Sato, Y., & Bazan, G., 2003).

Catalyst Development

Anthracene-binaphthol derivatives have been explored for their role in catalysis, particularly in the synthesis of molybdenum imido alkylidene metathesis catalysts. Singh et al. (2007) detail the preparation of complexes that incorporate electron-withdrawing binaphtholate ligands, demonstrating the compound's versatility in enhancing catalytic reactions. This study provides insights into the complex's utility in ring-closing metathesis reactions, showcasing its catalytic competency (Singh, R., Czekelius, C., Schrock, R., Müller, P., & Hoveyda, A., 2007).

Fluorescent Properties and Molecular Interactions

The fluorescent properties and molecular interactions of anthracene-based compounds have been a focus of study, with implications for materials science. Cao et al. (2013) investigated the reaction of an anthracene-based cyclic phosphonate ester, revealing unexpected product generation and detailing structural characterizations that elucidate fluorescent properties in various states. This research underscores the complexity and potential applications of anthracene derivatives in fluorescence-based technologies (Cao, D.-K., Lu, Y., Zheng, T., Zhang, Y.-H., Li, Y.-Z., & Zheng, L.-M., 2013).

Chiral Applications in Organic Synthesis

The chiral nature of binaphthyl derivatives, including those with anthracene modifications, finds application in enantiospecific synthesis and chiral ligand construction. Research by Krajnc and Niemeyer (2022) discusses the use of BINOL, a closely related chiral framework, in mechanically interlocked molecules for asymmetric catalysis and chemosensing, highlighting the significance of chiral anthracene-binaphthyl derivatives in advanced synthetic applications (Krajnc, M., & Niemeyer, J., 2022).

Electrochromic Materials

Anthracene and thiophene derivatives have been employed in the synthesis of electrochromic materials, as detailed by Tao et al. (2016). The study explores copolymers based on 2-(anthracen-9-yl)thiophene, demonstrating their application in creating multicolor electrochromic devices with tunable properties. This underscores the adaptability of anthracene-binaphthyl compounds in developing new materials for electronic and optical devices (Tao, Y.-j., Zhang, K. A. I., Zhang, Z.-y., Cheng, H., Jiao, C., & Zhao, Y., 2016).

Safety And Hazards

While specific safety and hazard data for this compound were not found, it’s important to handle all chemical compounds with appropriate safety measures. For example, 9-Anthracenemethanol, a related compound, has been labeled with the signal word “Warning” and hazard statement H341, indicating that it may cause genetic defects .

Future Directions

Anthracene derivatives have been studied for their potential applications in fields such as optical switching, displays, and other devices . They have also been used in the synthesis of blue-emitting materials for OLEDs .

properties

IUPAC Name

3-anthracen-9-yl-1-(3-anthracen-9-yl-2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30O2/c49-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)50)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28,49-50H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKZPSCYLJRHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)C8=C9C=CC=CC9=CC1=CC=CC=C18)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401182514
Record name [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,3'-DI(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol

CAS RN

361342-50-9, 361342-49-6
Record name [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361342-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3,3'-Di-9-anthracenyl-1,1'-bi-2-naphthol
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Record name 361342-50-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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